molecular formula C12H13N3O B14495360 (1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine CAS No. 64351-98-0

(1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine

Cat. No.: B14495360
CAS No.: 64351-98-0
M. Wt: 215.25 g/mol
InChI Key: IQQFFMUTXLDMSM-UHFFFAOYSA-N
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Description

(1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine typically involves the reaction of 1H-imidazole with 4-methoxybenzaldehyde under specific conditions. One common method includes:

    Condensation Reaction: The imidazole reacts with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Imine oxides.

    Reduction: Corresponding amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its imidazole ring is known to mimic histidine residues, making it valuable in biochemical assays.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1H-Imidazol-1-yl)-N-phenylethan-1-imine: Lacks the methoxy group, which may affect its reactivity and binding properties.

    (1H-Imidazol-1-yl)-N-(4-chlorophenyl)ethan-1-imine: Contains a chlorine substituent instead of a methoxy group, potentially altering its chemical behavior and applications.

Uniqueness

(1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine is unique due to the presence of both the imidazole ring and the methoxyphenyl group. This combination imparts distinct chemical properties, making it versatile for various scientific and industrial applications.

Properties

CAS No.

64351-98-0

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-imidazol-1-yl-N-(4-methoxyphenyl)ethanimine

InChI

InChI=1S/C12H13N3O/c1-10(15-8-7-13-9-15)14-11-3-5-12(16-2)6-4-11/h3-9H,1-2H3

InChI Key

IQQFFMUTXLDMSM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)N2C=CN=C2

Origin of Product

United States

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